molecular formula C12H13ClN4O2 B2957068 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride CAS No. 2567497-17-8

9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride

Cat. No. B2957068
CAS RN: 2567497-17-8
M. Wt: 280.71
InChI Key: JPPLGAIVVWDYPR-UHFFFAOYSA-N
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Description

“9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride” is a compound with the CAS Number: 2567497-17-8 . It is a cell-permeable AMP mimetic . The compound is a nitrogen-containing heterocycle and has a molecular weight of 280.71 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized through various chemical reactions, such as 1,3-dipolar cycloaddition reactions (Kim et al., 1990). This method involves reacting 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide with dimethyl or diethyl acetylenedicarboxylate and 2-chloroacrylonitrile.
  • Chemical Transformations : Aerobic epoxidation and hydroxylation of a pyrrolo[2,1-b]quinazoline derivative have been studied, showcasing its reactivity under ambient conditions (Hawkins & Stephens, 2010).

Pharmacological Applications

  • Antihypertensive Properties : Several pyrrolo[1,2-c]quinazolines and pyrrolo[1,2-c]quinazolinones, closely related to the compound , have exhibited antihypertensive properties in studies (Bandurco et al., 1981).

Synthesis of Derivatives and Related Compounds

  • Derivative Synthesis : Novel pyrazoles and triazoles bearing a quinazoline moiety have been synthesized, indicating the versatility of the core structure in creating new pharmacologically active compounds (Saad et al., 2011).
  • Polymorphic Modifications : Studies have also been conducted on polymorphic modifications of related compounds, which possess diuretic properties and potential as hypertension remedies (Shishkina et al., 2018).

Biological Activities and Applications

  • Anti-Bacterial and Anti-Oxidant Activities : Novel 1,5-disubstituted pyrrolo[1,2-a]quinazolines have been evaluated for their anti-bacterial and anti-oxidant activities, demonstrating the potential therapeutic applications of these compounds (Kazemi et al., 2016).
  • Antiulcer Agents : Derivatives of pyrrolo and pyrido[2,1-b] quinazoline have been synthesized and evaluated as antiulcer agents, indicating the compound's relevance in gastrointestinal therapeutic research (Doria et al., 1984).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activities : Some new pyrrolylthieno[2,3-b]-quinoline derivatives have been synthesized and screened for their antibacterial and antifungal activities (Geies et al., 1998).
  • Antitumor Activities : A study focused on the utility of quinazolin-4(3H)-one in the synthesis of heterocyclic compounds with anticancer activity, showcasing the potential of these compounds in cancer treatment (Helali et al., 2014).

properties

IUPAC Name

9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2.ClH/c13-15-11(17)7-3-4-8-9(6-7)14-10-2-1-5-16(10)12(8)18;/h3-4,6H,1-2,5,13H2,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPLGAIVVWDYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)NN)C(=O)N2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride

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